Triglycerol diacrylate

Description

Properties

IUPAC Name |

[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O9/c1-3-14(19)23-9-12(17)7-21-5-11(16)6-22-8-13(18)10-24-15(20)4-2/h3-4,11-13,16-18H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSYEWWHQGPWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COCC(COCC(COC(=O)C=C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120123-31-1 | |

| Record name | 2-Propenoic acid, 1,1′-[(2-hydroxy-1,3-propanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120123-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90404932 | |

| Record name | Triglycerol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60453-84-1 | |

| Record name | Triglycerol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol 1,3-diglycerolate diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Triglycerol diacrylate?

An In-depth Technical Guide to Triglycerol Diacrylate

Introduction

This compound (TGDA) is a versatile multifunctional monomer that is gaining significant attention in the fields of polymer chemistry, materials science, and biomedical engineering. Its unique molecular structure, featuring a flexible triglycerol backbone and two reactive acrylate groups, imparts a desirable combination of properties including biocompatibility, cross-linking capability, and the ability to participate in hydrogen bonding. These characteristics make it a valuable component in the formulation of advanced materials such as hydrogels, 3D printing resins, and coatings. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols and quantitative data relevant to researchers, scientists, and drug development professionals.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 60453-84-1

-

Molecular Formula: C₁₅H₂₄O₉

-

Molecular Weight: 348.35 g/mol

Physicochemical Properties

This compound is a viscous liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Molecular Weight | 348.35 g/mol | N/A |

| Density | Approximately 1.237 g/mL at 25 °C | N/A |

| Boiling Point | 516 °C at 760 mmHg | N/A |

| Flash Point | >230 °F | N/A |

| Refractive Index | n20/D 1.446 (lit.) | N/A |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the direct esterification of triglycerol with acrylic acid and enzymatic synthesis.

Direct Esterification

Direct esterification is a widely used method for synthesizing acrylate esters. It involves the reaction of an alcohol (triglycerol) with a carboxylic acid (acrylic acid) in the presence of an acid catalyst.

3.1.1. Experimental Protocol for the Synthesis of a Related Glycerol Diacrylate[1]

This protocol describes the synthesis of 1,3-glycerol diacrylate, which can be adapted for this compound.

Materials:

-

Glycerol: 92.09 g

-

Acrylic Acid: 151.3–172.95 g

-

Polar Solvent (e.g., toluene, hexane): 121.7–185.5 g

-

Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid): 3.55–7.95 g

-

Polymerization Inhibitor (e.g., hydroquinone): 0.243–0.795 g

-

Antioxidant: 0.243–0.795 g

Procedure:

-

Combine glycerol, acrylic acid, polar solvent, catalyst, polymerization inhibitor, and antioxidant in a reaction vessel equipped with a stirrer, thermometer, and condenser.

-

Heat the mixture to 85-90 °C while bubbling air through the reaction mixture.

-

Monitor the reaction progress by measuring the acid number of the system. The esterification is considered complete when the acid number reaches 15.4–49.5 mg KOH/g.

-

Cool the reaction mixture to 60–70 °C and maintain this temperature for 1 hour.

-

Neutralize the mixture, followed by washing.

-

Perform an acid wash, followed by another water wash and phase separation. Collect the upper organic phase.

-

Add a reducing agent solution to the organic phase to decolorize it.

-

Remove the solvent from the organic phase.

-

Add a second polymerization inhibitor.

-

Filter the product under pressure at 40–70 °C to obtain the final 1,3-glycerol diacrylate product.

Expected Outcome:

-

Purity: 86-93%

-

Yield: 87-91%

-

Acid Number: < 0.1 mg KOH/g

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical catalysis, often proceeding under milder reaction conditions with higher specificity, which can reduce the formation of byproducts. Lipases are commonly used for the esterification of glycerol and its oligomers.

3.2.1. General Experimental Protocol for Enzymatic Esterification of 1,3-Diacylglycerols[2]

This protocol for the synthesis of 1,3-dipalmitoylglycerol (1,3-DPG) and 1,3-distearoylglycerol (1,3-DSG) can be adapted for the synthesis of this compound by substituting the fatty acids with acrylic acid and glycerol with triglycerol.

Materials:

-

Glycerol

-

Palmitic Acid or Stearic Acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Dehydrating agents (e.g., 4A molecular sieves, silica gel)

Procedure:

-

Reaction Setup: The reaction is carried out in a solvent-free system. For the synthesis of 1,3-DPG, the molar ratio of palmitic acid to glycerol is 2:1. For 1,3-DSG, the molar ratio of stearic acid to glycerol is 1:1. The lipase load is 15% by weight of the total reactants. Dehydrating agents are added to remove the water generated during the reaction.

-

Reaction Conditions: The reaction temperature is maintained at 73 °C for 1,3-DPG and 75 °C for 1,3-DSG. The reaction time is 6 hours with a stirring speed of 275 rpm.

-

Purification: The crude product is purified by multi-stage molecular distillation to remove free fatty acids, monoglycerides, and triglycerides.

Table 2: Composition of Crude and Purified 1,3-Diacylglycerols from Enzymatic Synthesis[2]

| Component | 1,3-DPG (Crude) | 1,3-DSG (Crude) |

| Diacylglycerols (DAGs) | 35.04% | 39.58% |

| 1,3-isomer content in DAGs | 74.98% | 52.43% |

| Free Fatty Acids (FFAs) | 30.53% | 8.56% |

| Triglycerides (TAGs) | 22.64% | 25.64% |

| Monoglycerides (MAGs) | 11.79% | 26.22% |

Polymerization of this compound

This compound readily undergoes free-radical polymerization, which can be initiated by photoinitiators (UV or visible light) or thermal initiators. This polymerization process leads to the formation of a cross-linked polymer network.

Polymerization Workflow

Caption: Free-radical polymerization of this compound.

Applications of this compound

The unique properties of this compound make it suitable for a range of applications, particularly in the fields of additive manufacturing and biomaterials.

Additive in Bio-based Resins for 3D Printing

This compound can be used as an additive to improve the printability and mechanical properties of bio-based resins for extrusion-based 3D printing, such as Direct Ink Writing (DIW). The hydroxyl groups in TGDA promote hydrogen bonding, which increases the shear yield stress and viscosity of the printing ink, leading to better shape retention after deposition.[3]

5.1.1. Experimental Protocol for Resin Formulation and Testing[3]

Materials:

-

Acrylated epoxidized soybean oil (AESO)

-

Polyethylene glycol diacrylate (PEGDA)

-

This compound (TGDA)

-

Hydroxyapatite nanoparticles

-

Photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)

Procedure:

-

Resin Formulation: Prepare a base resin of AESO and PEGDA. Add varying concentrations of TGDA (e.g., 0 vol%, 3 vol%) to the base resin. Incorporate hydroxyapatite nanoparticles and the photoinitiator into the resin mixture and mix thoroughly.

-

3D Printing: Use a DIW 3D printer to fabricate test specimens from the formulated resins.

-

Curing: Post-cure the printed specimens under UV light to ensure complete polymerization.

-

Mechanical Testing: Perform tensile tests on the cured specimens to determine the ultimate tensile strength (UTS) and elastic modulus.

-

Rheological Testing: Measure the shear yield stress and viscosity of the uncured inks using a rheometer.

Table 3: Effect of this compound on Resin Properties[3]

| Property | 0 vol% TGDA | 3 vol% TGDA | % Increase |

| Shear Yield Stress | (Data not provided) | (Data not provided) | 916% |

| Viscosity | (Data not provided) | (Data not provided) | 27.6% |

| Ultimate Tensile Strength (UTS) | 24.8 ± 1.8 MPa | 32.4 ± 2.1 MPa | ~31% |

| Elastic Modulus | 0.88 ± 0.06 GPa | 1.15 ± 0.21 GPa | ~31% |

Biomedical Applications: Hydrogels for Drug Delivery and Tissue Engineering

The biocompatibility and ability of this compound to form hydrogels make it a promising candidate for biomedical applications. Hydrogels are 3D networks of hydrophilic polymers that can absorb large amounts of water, mimicking the extracellular matrix of tissues. They can be used as scaffolds for tissue engineering and as matrices for the controlled release of drugs.

5.2.1. General Experimental Protocol for Hydrogel Fabrication for Drug Delivery

This protocol is a general guideline and can be adapted for specific applications.

Materials:

-

This compound (TGDA)

-

Co-monomer (e.g., a more hydrophilic monomer like polyethylene glycol monoacrylate)

-

Photoinitiator (e.g., Irgacure 2959 for biomedical applications)

-

Phosphate-buffered saline (PBS)

-

Drug to be encapsulated

Procedure:

-

Preparation of Pre-polymer Solution: Dissolve TGDA, the co-monomer, and the photoinitiator in PBS to form the pre-polymer solution.

-

Drug Loading: Dissolve the drug in the pre-polymer solution.

-

Hydrogel Formation: Cast the drug-loaded pre-polymer solution into a mold of the desired shape and expose it to UV light to initiate photopolymerization and form the hydrogel.

-

Swelling Studies: Immerse the hydrogel in PBS and measure its weight at different time points to determine the swelling ratio.

-

Drug Release Studies: Place the drug-loaded hydrogel in a known volume of PBS at 37 °C. At specific time intervals, take aliquots of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Workflow for Hydrogel-based Drug Delivery

Caption: Workflow for creating a TGDA-based hydrogel for drug delivery.

Safety and Handling

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a promising multifunctional monomer with significant potential in various advanced applications. Its renewable origin, coupled with its versatile chemical properties, makes it an attractive building block for the development of sustainable and high-performance materials. Further research into its polymerization kinetics, the properties of its copolymers, and its in vivo performance will undoubtedly expand its utility in the fields of drug delivery, tissue engineering, and beyond.

References

Triglycerol diacrylate chemical structure and properties

An In-depth Technical Guide to Triglycerol Diacrylate: Chemical Structure, Properties, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TGDA) is a versatile multifunctional monomer that has garnered significant interest in the fields of polymer science, advanced materials, and biomedical engineering. Its unique chemical structure, derived from the renewable resource glycerol, offers a combination of biocompatibility, crosslinking capability, and tunable physical properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and polymerization of TGDA, with a particular focus on its applications in drug delivery and tissue engineering.

Chemical Structure and Identification

This compound is an ester of triglycerol and acrylic acid. The core of the molecule consists of three glycerol units linked by ether bonds, with two of the terminal hydroxyl groups esterified with acrylic acid. This structure provides two polymerizable acrylate groups, enabling the formation of crosslinked polymer networks.

The chemical identity of this compound is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | [2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propyl] prop-2-enoate[1] |

| CAS Number | 60453-84-1[1][2][3] |

| Molecular Formula | C₁₅H₂₄O₉[1][2][3] |

| Molecular Weight | 348.35 g/mol [1][3][] |

| SMILES | C=CC(=O)OCC(O)COCC(O)COCC(O)COC(=O)C=C |

| InChI Key | PSSYEWWHQGPWGA-UHFFFAOYSA-N[1][2] |

| Synonyms | Glycerol 1,3-diglycerolate diacrylate[1][], 2-Propenoic acid, (2-hydroxy-1,3-propanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)] ester |

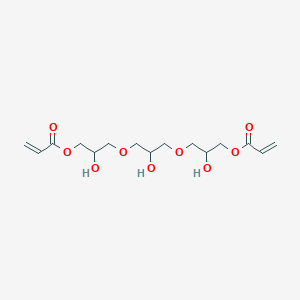

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining its processing conditions and suitability for various applications.

| Property | Value | Reference |

| Density | 1.237 g/mL at 25 °C | [3][5][6] |

| Refractive Index | n20/D 1.446 | [3][5][6] |

| Boiling Point | 516.0 ± 50.0 °C at 760 mmHg | [3][7] |

| Flash Point | >230 °F | [3][7] |

| Vapor Pressure | 8.3E-13 mmHg at 25 °C | [3] |

| LogP | -1.43930 | [3] |

| Storage Temperature | 2-8 °C | [3][5][8] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 9 | [3] |

Synthesis and Polymerization

Synthesis of this compound

This compound is typically synthesized through a two-step process involving the oligomerization of glycerol to form triglycerol, followed by the esterification of triglycerol with acrylic acid.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Esterification of Triglycerol

A general protocol for the synthesis of glycerol diacrylate, which can be adapted for this compound, involves the following steps:

-

Reactants: Triglycerol, acrylic acid, a suitable solvent (e.g., toluene), an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).

-

Reaction Setup: The reactants are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reaction Conditions: The mixture is heated to a specific temperature (e.g., 85–90°C) and stirred continuously. The progress of the reaction is monitored by measuring the acid number of the reaction mixture.

-

Work-up: Once the desired acid number is reached, the reaction is stopped. The mixture is then cooled, neutralized (e.g., with a sodium carbonate solution), and washed with water to remove the catalyst and unreacted acrylic acid.

-

Purification: The organic layer is separated, and the solvent is removed under reduced pressure to yield the final product.

Polymerization of this compound

This compound can be polymerized through free-radical polymerization, which can be initiated by thermal initiators or photoinitiators. The presence of two acrylate groups allows for the formation of a highly crosslinked polymer network.

Caption: Polymerization workflow of this compound.

Experimental Protocol: Photopolymerization of a TGDA-based Resin

-

Formulation: A resin is prepared by mixing this compound with a photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide) and other components as needed (e.g., other monomers, fillers).

-

Casting: The liquid resin is cast into a mold of the desired shape.

-

Curing: The resin is exposed to a UV light source of a specific wavelength and intensity for a defined period. The photoinitiator absorbs the light and generates free radicals, initiating the polymerization of the acrylate groups.

-

Post-curing: The cured polymer may be subjected to a post-curing step (e.g., heating) to ensure complete conversion of the monomers.

Properties and Applications of this compound-Based Polymers

The properties of polymers derived from this compound are highly dependent on the degree of crosslinking and the other components in the polymer network. The presence of hydroxyl groups in the TGDA backbone imparts hydrophilicity to the resulting polymers.

Mechanical Properties

The incorporation of TGDA into polymer formulations can significantly enhance their mechanical properties. For instance, in a study involving a bio-based resin for 3D printing, the addition of 3 vol% TGDA resulted in a notable increase in both ultimate tensile strength (UTS) and elastic modulus.[2]

| TGDA Concentration (vol%) | Ultimate Tensile Strength (UTS) | Elastic Modulus |

| 0 | 24.8 ± 1.8 MPa | 0.88 ± 0.06 GPa |

| 3 | 32.4 ± 2.1 MPa | 1.15 ± 0.21 GPa |

Biocompatibility and Degradation

This compound and its resulting polymers are generally considered biocompatible, making them suitable for various biomedical applications.[2] However, as with any biomaterial, thorough biocompatibility testing according to standards such as ISO 10993 is essential for specific applications.

The degradation of acrylate-based hydrogels like those formed from TGDA is an important consideration for drug delivery and tissue engineering applications. While the polyether backbone of TGDA is relatively stable, the acrylate ester linkages are susceptible to hydrolysis. The in vivo degradation of similar poly(ethylene glycol) diacrylate (PEGDA) hydrogels is primarily attributed to the hydrolysis of these ester bonds.[9][10] The degradation rate can be influenced by factors such as the crosslink density and the surrounding physiological environment.

Applications

The unique properties of this compound have led to its use in a variety of applications:

-

3D Printing: TGDA is used as a reactive diluent and crosslinker in bio-based resins for 3D printing, where it improves printability and the mechanical properties of the final objects.[2][11]

-

Tissue Engineering: The ability of TGDA to form biocompatible hydrogels makes it a promising material for creating scaffolds that can support cell growth and tissue regeneration.[1][2]

-

Drug Delivery: TGDA-based hydrogels can be designed to encapsulate and provide controlled release of therapeutic agents.[]

-

Coatings and Adhesives: The rapid curing characteristics of TGDA make it suitable for use in UV-curable coatings and adhesives.[1]

Conclusion

This compound is a valuable and versatile monomer with a promising future in the development of advanced materials for a range of applications, particularly in the biomedical field. Its renewable origin, biocompatibility, and ability to form crosslinked networks with tunable properties make it an attractive alternative to petroleum-based monomers. Further research into the specific degradation kinetics and in vivo performance of TGDA-based materials will be crucial for its successful translation into clinical applications.

References

- 1. Buy this compound (EVT-382371) | 60453-84-1 [evitachem.com]

- 2. This compound | 60453-84-1 | Benchchem [benchchem.com]

- 3. Three-dimensional printing of poly(glycerol sebacate fumarate) gadodiamide-poly(ethylene glycol) diacrylate structures and characterization of mechanical properties for soft tissue applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RAFT thermoplastics from glycerol: a biopolymer for development of sustainable wood adhesives - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01831G [pubs.rsc.org]

- 6. A poly (glycerol-sebacate-acrylate) nanosphere enhanced injectable hydrogel for wound treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the in vivo degradation mechanism of PEGDA hydrogels. | Semantic Scholar [semanticscholar.org]

- 11. The effect of this compound on the printability and properties of UV curable, bio-based nanohydroxyapatite composites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Purification of Triglycerol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Triglycerol diacrylate (TGDA), a versatile monomer with increasing applications in biomedical and pharmaceutical fields. This document details the prevalent synthesis methodologies, comprehensive purification protocols, and critical process parameters, offering a practical resource for professionals in drug development and polymer chemistry.

Introduction to this compound

This compound is a trifunctional monomer characterized by a triglycerol backbone with two acrylate moieties. This structure imparts a unique combination of hydrophilicity, biocompatibility, and crosslinking capabilities, making it a valuable component in the formulation of hydrogels, drug delivery systems, and tissue engineering scaffolds. The ability to precisely control the synthesis and purity of TGDA is paramount to ensuring the desired physicochemical properties and performance in its final applications.

Synthesis of this compound

The primary route for synthesizing this compound is through the direct esterification of triglycerol with acrylic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. Variations of this method, including the use of different catalysts and reaction conditions, are employed to optimize yield and purity.

Synthesis Pathway

The synthesis of this compound first involves the polymerization of glycerol to form triglycerol. This is followed by the esterification of triglycerol with acrylic acid.

Experimental Protocol for Synthesis

The following protocol is adapted from established methods for the synthesis of polyol acrylates and provides a general framework for the laboratory-scale production of this compound.

Materials:

-

Triglycerol

-

Acrylic Acid

-

Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like silico-tungstic acid)[1]

-

Polar Solvent (e.g., toluene, hexane)

-

Polymerization Inhibitor (e.g., hydroquinone, MEHQ)

-

Antioxidant

Equipment:

-

Reaction flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a means for bubbling air.

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Pressure filter

Procedure:

-

Reaction Setup: In a reaction flask, combine triglycerol, acrylic acid, the polar solvent, the acid catalyst, a polymerization inhibitor, and an antioxidant. The molar ratio of acrylic acid to the hydroxyl groups of triglycerol is a critical parameter and should be optimized.

-

Esterification: Heat the mixture to 85-90°C while stirring and bubbling air through the reaction mixture to prevent polymerization.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the acid number of the system. The reaction is typically considered complete when the acid number reaches a predetermined value (e.g., 15.4–49.5 mg KOH/g for a similar glycerol diacrylate synthesis).[1]

-

Cooling: Once the desired acid number is reached, cool the reaction mixture to 60-70°C.

Key Synthesis Parameters and Quantitative Data

The yield and purity of the final product are highly dependent on the reaction conditions. The following table summarizes typical reactant quantities and conditions adapted from a patented method for a similar compound, 1,3-glycerol diacrylate.[2]

| Parameter | Value |

| Reactants | |

| Glycerol (for Triglycerol synthesis) | 92.09 g |

| Acrylic Acid | 151.3 - 172.95 g |

| Polar Solvent | 121.7 - 185.5 g |

| Catalyst | 3.55 - 7.95 g |

| First Polymerization Inhibitor | 0.243 - 0.795 g |

| Antioxidant | 0.243 - 0.795 g |

| Reaction Conditions | |

| Temperature | 85 - 90 °C |

| Reaction Endpoint (Acid Number) | 15.4 - 49.5 mg KOH/g |

| Product Specifications | |

| Purity | 86 - 93 % |

| Yield | 87 - 91 % |

| Final Acid Number | ≤ 0.1 mg KOH/g |

Table 1: Summary of Synthesis Parameters and Product Specifications (adapted from CN106187774A for 1,3-glycerol diacrylate).

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, catalyst, solvent, and by-products. A multi-step purification process is typically employed to achieve the high purity required for biomedical and pharmaceutical applications.

Purification Workflow

The general workflow for the purification of this compound involves neutralization, washing, solvent removal, and a final filtration step. For higher purity, column chromatography or ion exchange may be incorporated.

Detailed Purification Protocol

The following protocol outlines the steps for purifying crude this compound.

Materials:

-

Crude this compound solution

-

Neutralizing agent (e.g., 5-10% Sodium Hydroxide solution)[2]

-

Washing solution (e.g., 10-20% Sodium Chloride solution)[2]

-

Acid pickling solution (e.g., 10-15% Hydrochloric Acid solution)[2]

-

Reducing agent solution (e.g., 5% Sodium Thiosulfate or Sodium Sulfite solution)[2]

-

Second Polymerization Inhibitor

Procedure:

-

Neutralization: Add a neutralizing agent to the crude product to remove the acid catalyst.

-

Washing: Wash the neutralized product with a salt solution to remove water-soluble impurities.

-

Acid Pickling and Stratification: An optional acid pickling step can be performed, followed by washing and allowing the layers to separate. The upper organic phase containing the product is collected.

-

Desolventing: Add a reducing agent solution to the organic phase. Remove the solvent using a rotary evaporator under reduced pressure. A second polymerization inhibitor can be added at this stage.

-

Pressure Filtration: Filter the product under pressure (e.g., 0.02–0.03 MPa) at a temperature of 40–70°C to obtain the final purified this compound.[2]

Advanced Purification Techniques

For applications requiring very high purity, such as in drug delivery and tissue engineering, more advanced purification techniques may be necessary.

-

Column Chromatography: This technique can be used to separate this compound from other oligomers and impurities. The choice of stationary phase (e.g., silica gel) and mobile phase (a solvent system of appropriate polarity) is crucial for effective separation.

-

Ion Exchange Chromatography: To remove ionic impurities, the product can be passed through anion and cation exchange resins.[3] This is particularly useful for removing residual catalyst and acidic by-products.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Key Observables |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Presence of acrylate C=C and C=O stretching, and -OH and C-O-C ether bands. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity determination | Chemical shifts and integration of protons corresponding to the acrylate, glycerol, and polyglycerol backbone. |

| Gel Permeation Chromatography (GPC) | Molecular weight distribution | Determination of the average molecular weight and polydispersity index. |

| Acid Value Titration | Quantification of residual acid | Measurement of the amount of potassium hydroxide needed to neutralize the free acids. |

Table 2: Analytical Methods for the Characterization of this compound.

Logical Relationship Diagram for Synthesis and Purification

The following diagram illustrates the logical flow and decision points in the overall process of producing high-purity this compound.

Conclusion

The synthesis and purification of this compound are critical processes that dictate its final properties and suitability for advanced applications. This guide has provided a detailed overview of the key experimental protocols, quantitative data, and logical workflows involved. By carefully controlling the synthesis conditions and employing a robust purification strategy, researchers and drug development professionals can obtain high-purity this compound for the development of innovative biomaterials and pharmaceutical formulations.

References

An In-depth Technical Guide to Triglycerol Diacrylate: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of triglycerol diacrylate, a versatile monomer increasingly utilized in the fields of polymer chemistry, materials science, and biomedical engineering. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of advanced biomaterials.

Core Properties of this compound

This compound is a multifunctional acrylate monomer valued for its crosslinking capabilities. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 60453-84-1 | [1] |

| Molecular Weight | 348.35 g/mol | [2] |

| Molecular Formula | C₁₅H₂₄O₉ | [2] |

| Synonyms | Glycerol 1,3-diglycerolate diacrylate | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being direct esterification and transesterification.[2]

Direct Esterification

A prevalent method for synthesizing this compound is the acid-catalyzed direct esterification of triglycerol with acrylic acid.[1] While specific laboratory protocols are proprietary, a patented method provides insight into the reaction conditions.[1]

Experimental Protocol Outline: Acid-Catalyzed Esterification

-

Reactants:

-

Glycerol: 92.09 g

-

Acrylic Acid: 151.3–172.95 g

-

Polar Solvent (e.g., benzene, hexane): 50-70% of total reactant mass

-

Catalyst (e.g., concentrated sulfuric acid, silico-tungstic acid)

-

Polymerization Inhibitor (e.g., di-t-butyl hydroquinone and 2,6-di-t-butylphenol)

-

-

Procedure:

-

The reactants are mixed in a suitable reaction vessel.

-

The reaction is conducted at elevated temperatures, typically below 200°C, to facilitate ester bond formation while minimizing side reactions.[1]

-

The reaction progress is monitored by measuring the acid value, with a target of 15.4–49.5 mg KOH/g indicating the reaction endpoint.[1]

-

Upon completion, the mixture is cooled to 60–70°C.

-

The crude product is then subjected to neutralization, washing, and purification steps, which may include solvent removal by vacuum distillation and pressure filtration to yield the final product.[1]

-

dot

Caption: Workflow for the synthesis of this compound via direct esterification.

Applications in Advanced Materials

This compound's two acrylate functional groups enable it to act as an effective crosslinking agent in polymerization reactions, making it a valuable component in the formulation of various polymeric materials.[2]

3D Printing Resins

In the realm of additive manufacturing, particularly extrusion-based 3D printing like Direct Ink Writing (DIW), this compound is used as an additive to bio-based resins. Its inclusion has been shown to significantly enhance the printability and mechanical properties of the final cured material.[3]

Experimental Protocol Outline: Preparation and Testing of a UV-Curable 3D Printing Resin

-

Resin Formulation:

-

A base resin is prepared, for example, from acrylated epoxidized soybean oil and polyethylene glycol diacrylate.

-

This compound (TGDA) is added to the base resin at varying concentrations (e.g., 3 vol%).[3]

-

A photoinitiator is added to the formulation to enable UV curing.

-

-

Printability and Mechanical Testing:

-

The viscosity and shear yield stress of the formulated inks are measured to assess printability. An increase in these properties, attributed to hydrogen bonding from TGDA, improves shape holding after deposition.[3]

-

Test specimens are 3D printed using the formulated resins.

-

The printed specimens are then subjected to mechanical testing to determine properties such as ultimate tensile strength (UTS) and elastic modulus.[3]

-

dot

Caption: Experimental workflow for 3D printing with this compound-containing resins.

Hydrogels for Biomedical Applications

This compound is also utilized in the fabrication of hydrogels for biomedical applications, such as drug delivery and tissue engineering.[2] These hydrogels are typically formed through photopolymerization.

Experimental Protocol Outline: Hydrogel Synthesis for Drug Delivery

-

Pre-polymer Solution Preparation:

-

A monomer solution is prepared, which may include other acrylates like poly(ethylene glycol) diacrylate (PEGDA) in an aqueous buffer.

-

This compound is added as a crosslinking agent.

-

A photoinitiator is dissolved in the solution.

-

The drug to be delivered can be incorporated into this pre-polymer solution.

-

-

Photopolymerization:

-

The pre-polymer solution is exposed to UV light, which initiates free radical polymerization and the formation of a crosslinked hydrogel network.[4]

-

-

Characterization:

dot

Caption: Workflow for the synthesis and characterization of this compound-based hydrogels for drug delivery.

Signaling Pathways and Biocompatibility

A critical aspect for materials intended for biomedical applications is their interaction with biological systems. While triglycerides are integral to metabolic pathways, there is currently no direct evidence in the scientific literature to suggest that this compound, a synthetic monomer, is directly involved in or modulates specific cellular signaling pathways.

The biocompatibility of materials containing this compound is generally assessed through in vitro and in vivo models that evaluate the host response.[6][7] This typically involves examining the inflammatory response and foreign body reaction to the implanted material.[8][9] Future research may elucidate more specific molecular interactions between this compound-based biomaterials and surrounding tissues.

Conclusion

This compound is a valuable and versatile monomer with growing importance in materials science and biomedical engineering. Its ability to act as a crosslinking agent allows for the tuning of mechanical properties in 3D printed objects and the formation of hydrogels suitable for drug delivery and tissue engineering. While detailed, standardized experimental protocols are not always publicly available, the outlines provided in this guide offer a solid foundation for researchers. Further investigation is warranted to explore the full potential of this compound in advanced applications and to understand its long-term interactions within biological systems.

References

- 1. This compound | 60453-84-1 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-382371) | 60453-84-1 [evitachem.com]

- 3. The effect of this compound on the printability and properties of UV curable, bio-based nanohydroxyapatite composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transparent Low Molecular Weight Poly(Ethylene Glycol) Diacrylate-Based Hydrogels as Film Media for Photoswitchable Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Poly-(ethylene glycol)-diacrylate 3D-Printed Micro-Bioreactor for Direct Cell Biological Implant-Testing on the Developing Chicken Chorioallantois Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocompatibility--the interaction of biomaterials and host response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Future challenges in the in vitro and in vivo evaluation of biomaterial biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Triglycerol Diacrylate: Synthesis, Properties, and Applications

Triglycerol diacrylate (TGDA) is a versatile multifunctional monomer valued for its role in polymer synthesis.[1] Derived from renewable resources like glycerol and acrylic acid, TGDA is characterized by a branched polyether chain with two polymerizable acrylate functional groups.[1] This unique structure allows it to act as a potent cross-linking agent, making it a key component in UV-curable coatings, adhesives, hydrogels, and advanced biomaterials for applications such as 3D printing and tissue engineering.[1][2]

Synthesis of this compound

The synthesis of TGDA can be achieved through several methods, primarily involving the esterification of triglycerol with acrylic acid.

1. Acid-Catalyzed Esterification: This is a common method involving the direct reaction of glycerol with acrylic acid in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][2] The process typically requires elevated temperatures to drive the formation of ester bonds.[1] To prevent premature polymerization of the acrylate groups, inhibitors such as monomethyl ether hydroquinone (MEHQ) are often added.

2. Enzymatic Catalysis: A greener alternative to chemical catalysis involves the use of lipases, such as Candida antarctica lipase B (CALB), to catalyze the esterification. This method offers high selectivity, results in fewer byproducts, and operates under milder reaction conditions.[2]

3. Multi-Step Process: A controlled synthesis involves a two-step process: first, the polymerization of glycerol to produce polyglycerols (including triglycerol), and second, the subsequent esterification of the triglycerol with acrylic acid.[2]

Key Applications and Experimental Findings

TGDA's unique properties, including its capacity for hydrogen bonding and its ability to form crosslinked networks, make it suitable for a range of advanced applications.[1][2]

Additive Manufacturing (3D Printing)

TGDA is increasingly used as an additive in bio-based resins for extrusion-based 3D printing methods like Direct Ink Writing (DIW).[2][3] Its inclusion can significantly enhance the printability and mechanical properties of the final cured material.[2][3]

A notable study investigated the effect of adding TGDA to a bio-based resin composed of acrylated epoxidized soybean oil and polyethylene glycol diacrylate (PEGDA) for printing nanohydroxyapatite composites. The addition of TGDA was shown to increase hydrogen bonding, which in turn improved the ink's shear yield stress and viscosity, leading to better shape retention after deposition.[3]

Quantitative Data: Effect of TGDA on Resin Properties

The following table summarizes the quantitative impact of TGDA on the rheological and mechanical properties of a bio-based resin for 3D printing, as reported in a study by Diederichs et al.[3]

| TGDA Concentration (vol%) | Shear Yield Stress Increase (%) | Viscosity Increase (%) | Ultimate Tensile Strength (UTS) (MPa) | Elastic Modulus (GPa) |

| 0 | - | - | 24.8 ± 1.8 | 0.88 ± 0.06 |

| 3 | 916 | 27.6 | 32.4 ± 2.1 | 1.15 ± 0.21 |

Experimental Protocol: Preparation and Testing of TGDA-Enhanced 3D Printing Ink

-

Materials: Acrylated epoxidized soybean oil (AESO), polyethylene glycol diacrylate (PEGDA), nanohydroxyapatite (nHA), and this compound (TGDA).

-

Ink Formulation: A base resin was prepared by mixing AESO and PEGDA. TGDA was then added at varying concentrations (e.g., 0 vol% and 3 vol%).[3] The nHA nanoparticles were subsequently incorporated into the resin mixture.

-

Rheological Analysis: The shear yield stress and viscosity of the formulated inks were measured to assess printability. An increase in these parameters indicates better shape-holding capability.[3]

-

3D Printing and Curing: The composite ink was printed using a Direct Ink Writing (DIW) 3D printer. After printing, the structures were cured using UV light to initiate polymerization and form a solid, crosslinked material.[3]

-

Mechanical Testing: The cured composites were subjected to tensile testing to determine their Ultimate Tensile Strength (UTS) and Elastic Modulus.[3]

Caption: Experimental workflow for creating and testing a TGDA-enhanced biomaterial composite.

Hydrogels and Biomedical Applications

TGDA's biocompatibility and ability to form hydrogels make it a promising candidate for biomedical uses, including tissue engineering scaffolds and drug delivery systems.[1][2] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the properties of natural tissues.[4]

TGDA can be used as a cross-linking agent in the formation of polyacrylic acid-based hydrogels.[4] Its diacrylate functionality allows it to form covalent bonds between polymer chains, creating the stable 3D network essential for hydrogel structure. In drug delivery, its polymerizable nature can be harnessed to create controlled-release formulations.[1]

References

- 1. Buy this compound (EVT-382371) | 60453-84-1 [evitachem.com]

- 2. This compound | 60453-84-1 | Benchchem [benchchem.com]

- 3. The effect of this compound on the printability and properties of UV curable, bio-based nanohydroxyapatite composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20210040272A1 - Hydrogel and uses thereof as a substrate for growing plants - Google Patents [patents.google.com]

Methodological & Application

Triglycerol Diacrylate: A Versatile Crosslinking Agent for Advanced Polymer Formulations

Application Notes & Protocols for Researchers in Polymer Chemistry and Drug Development

Triglycerol diacrylate (TGDA) is emerging as a key multifunctional monomer in the development of advanced polymer systems. Its unique molecular structure, featuring a branched polyether backbone with two polymerizable vinyl groups, allows it to function as a potent crosslinking agent. This property is instrumental in the creation of robust, three-dimensional polymer networks with tunable properties, making it a valuable component in biomaterials, additive manufacturing, and controlled drug delivery systems.

Physicochemical Properties

This compound is a viscous liquid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C15H24O9 | [1] |

| Molecular Weight | 348.35 g/mol | [1] |

| Density | ~1.237 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.446 (lit.) | [1] |

| Boiling Point | 516°C at 760 mmHg | [1] |

| Flash Point | >230 °F | [1] |

| Storage Temperature | 2-8°C | [1] |

Applications in Polymer Chemistry

The primary application of this compound is as a crosslinking agent to enhance the mechanical properties and stability of polymers.[2]

-

Hydrogel Formation: TGDA is particularly effective in the formation of hydrogels, which are water-swollen polymer networks with applications in tissue engineering, drug delivery, and as scaffolds for cell culture.[2] Its biocompatibility makes it a suitable candidate for biomedical applications.[2]

-

UV-Curable Coatings and Adhesives: The acrylate functional groups in TGDA undergo rapid polymerization upon exposure to UV light in the presence of a photoinitiator.[2] This property is leveraged in the formulation of fast-curing coatings and adhesives.

-

3D Printing and Additive Manufacturing: In extrusion-based 3D printing, the addition of TGDA to bio-based resins has been shown to significantly improve the printability and mechanical properties of the final cured material.[2] The hydrogen bonding capacity of TGDA enhances the shear yield stress and viscosity of the printing ink, leading to better shape retention.[2]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific applications.

Protocol 1: Synthesis of Acrylamide/Acrylic Acid Hydrogel Crosslinked with a Diacrylate of Glycerol

This protocol is adapted from the work of Lopez-Ureta et al. (2008) and describes the synthesis of a pH-sensitive hydrogel.[1]

Materials:

-

Acrylamide

-

Acrylic acid

-

Diacrylate of glycerol (crosslinking agent)

-

Potassium persulfate (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED, accelerator)

-

Deionized water

Procedure:

-

Prepare a monomer solution by dissolving acrylamide and acrylic acid in deionized water.

-

Add the desired amount of the diacrylate of glycerol crosslinking agent to the monomer solution. The concentration can be varied to control the crosslinking density (e.g., 0.5, 1, 4, 8, and 10 wt%).[1]

-

Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add the initiator (potassium persulfate) and accelerator (TEMED) to the solution to initiate the free radical polymerization.

-

Pour the solution into a mold of the desired shape and allow it to polymerize at a controlled temperature.

-

After polymerization is complete, remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers or initiator.

Characterization:

-

Swelling Behavior: Immerse the hydrogel in solutions of different pH and ionic strength to determine its swelling ratio. The swelling ratio can be calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

-

Mechanical Testing: Perform compression or tensile tests to determine the mechanical properties of the hydrogel, such as the elastic modulus and compressive strength.[1]

Protocol 2: Photopolymerization of a this compound-Based Hydrogel

This protocol provides a general method for the UV-initiated polymerization of a TGDA-based hydrogel, adapted from principles of diacrylate photopolymerization.[2]

Materials:

-

This compound (TGDA)

-

A suitable monomer (e.g., poly(ethylene glycol) methyl ether acrylate)

-

A photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a precursor solution by dissolving the desired concentrations of the monomer and TGDA in PBS.

-

Add the photoinitiator to the precursor solution (a typical concentration is 0.05-1% w/v).

-

Pour the precursor solution into a mold.

-

Expose the solution to UV light of a specific wavelength and intensity for a defined period to initiate polymerization.

-

After curing, wash the resulting hydrogel with PBS to remove any unreacted components.

Quantitative Data

The concentration of the diacrylate crosslinking agent significantly influences the properties of the resulting polymer network.

Table 1: Effect of Diacrylate Crosslinker Concentration on Hydrogel Properties

| Polymer System | Crosslinker & Concentration | Effect on Swelling Ratio | Effect on Mechanical Properties | Reference |

| Acrylamide/Acrylic Acid | Diacrylate of Glycerol (0.5-10 wt%) | Swelling capacity decreases with increasing crosslinker concentration. | Increased crosslinker concentration leads to a more rigid and brittle hydrogel. | [1] |

| Poly(ethylene glycol) (PEG) | PEG-diacrylate (varied) | Swelling ratio decreases with increasing PEG concentration. | Compressive and tensile moduli increase with increasing PEG concentration. | [2] |

| Poly(N-vinylcaprolactam) | Diethylene glycol diacrylate (10-50 wt%) | Lower crosslinker concentration leads to a quicker attainment of maximum swelling ratio. | Increased crosslinker concentration can decrease the glass transition temperature. | [3] |

Visualizations

Chemical Crosslinking Process

The following diagram illustrates the general mechanism of free-radical polymerization and crosslinking of diacrylate monomers like this compound.

References

Application Notes and Protocols for Triglycerol Diacrylate in 3D Printing Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of Triglycerol diacrylate (TGDA) in 3D printing resins. This document details the role of TGDA in enhancing resin properties, particularly for applications in the biomedical and materials science fields. Detailed experimental protocols and quantitative data are provided to assist researchers in formulating and characterizing their own TGDA-based resins.

Introduction to this compound in 3D Printing

This compound (TGDA) is a versatile monomer increasingly utilized in photocurable resins for 3D printing technologies such as stereolithography (SLA) and direct ink writing (DIW). Its trifunctional glycerol backbone and dual acrylate groups enable the formation of highly crosslinked polymer networks upon UV curing. This structure imparts desirable properties to 3D printed materials, including improved mechanical strength, printability, and biocompatibility. TGDA is particularly valuable in the development of bio-based and sustainable resins, offering a renewable alternative to traditional petrochemical-based monomers.[1][2]

The addition of TGDA to resin formulations has been shown to significantly enhance properties such as shear yield strength and viscosity, which are critical for achieving high print fidelity in extrusion-based 3D printing.[1] Furthermore, its biocompatibility makes it a suitable component for creating scaffolds for tissue engineering and other medical devices.[2]

Key Applications and Benefits

The unique properties of TGDA lend themselves to a variety of advanced 3D printing applications:

-

Biomaterial Scaffolds: TGDA is used in the formulation of biocompatible resins for creating intricate scaffolds that can support cell growth and tissue regeneration.[2][3] The ability to tune the mechanical properties of the resin by varying the TGDA concentration allows for the fabrication of scaffolds that mimic the properties of native tissue.

-

Enhanced Printability of Bio-inks: In direct ink writing (DIW), the addition of TGDA to bio-based resins, such as those derived from soybean oil, increases hydrogen bonding within the ink.[1] This results in a higher shear yield stress and viscosity, leading to improved shape retention and the ability to print complex structures with high fidelity.[1]

-

Sustainable Materials Development: As a glycerol-based monomer, TGDA contributes to the formulation of more sustainable and environmentally friendly 3D printing resins.[4] This aligns with the growing demand for green manufacturing processes and materials.

-

Dental and Medical Devices: The biocompatibility and mechanical robustness of TGDA-containing resins make them suitable for fabricating dental restorations and other patient-specific medical devices.[5]

Quantitative Data on Resin Properties

The inclusion of this compound in 3D printing resins has a quantifiable impact on the material's performance. The following tables summarize key data from studies investigating the effects of TGDA and similar acrylate monomers on resin properties.

Table 1: Effect of TGDA on the Rheological and Mechanical Properties of a Bio-based Nanohydroxyapatite Composite Resin [1]

| TGDA Concentration (vol%) | Shear Yield Stress Increase (%) | Viscosity Increase (%) | Ultimate Tensile Strength (MPa) | Elastic Modulus (GPa) |

| 0 | - | - | 24.8 ± 1.8 | 0.88 ± 0.06 |

| 3 | 916 | 27.6 | 32.4 ± 2.1 | 1.15 ± 0.21 |

Table 2: Properties of a Vitrimer Resin based on Glycerol 1,3-Diglycerolate Diacrylate (a related glycerol-based diacrylate) [6]

| Property | Value |

| Viscosity | 1394 mPa·s |

| Gel Point | 2 s |

| Double Bond Conversion | 91.7% |

| Tensile Strength Improvement (welded vs. original) | 7-fold |

| Shape Memory Recovery Ratio | 100% |

Experimental Protocols

The following are detailed methodologies for key experiments related to the formulation and characterization of TGDA-containing 3D printing resins.

Resin Formulation and Preparation

This protocol describes the preparation of a UV-curable resin for stereolithography (SLA) or direct ink writing (DIW).

Materials:

-

This compound (TGDA)

-

Base oligomer (e.g., acrylated epoxidized soybean oil)

-

Reactive diluent (e.g., polyethylene glycol diacrylate)

-

Photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

-

UV absorber (optional)

-

Dark glass bottle

-

Magnetic stirrer and stir bar

-

Heating mantle (optional)

Procedure:

-

In a dark glass bottle, combine the base oligomer and reactive diluent.

-

Add the desired weight percentage of this compound to the mixture.

-

Add the photoinitiator (typically 0.5-4 wt%). If using, add the UV absorber.

-

Place the magnetic stir bar in the bottle and seal it.

-

Stir the mixture at room temperature until all components are fully dissolved and the resin is homogeneous. Gentle heating (e.g., 50°C) can be used to reduce viscosity and aid in mixing, but care should be taken to avoid premature polymerization.[7]

-

Store the formulated resin in the dark to prevent premature curing.

Rheological Characterization

This protocol outlines the procedure for measuring the viscosity and shear yield stress of the formulated resin.

Equipment:

-

Rheometer with parallel plate geometry

-

UV curing accessory (for photorheometry)

Procedure:

-

Calibrate the rheometer according to the manufacturer's instructions.

-

Apply a sample of the resin to the bottom plate of the rheometer.

-

Lower the upper plate to the desired gap height (e.g., 100 µm).[6]

-

Perform a shear rate sweep to determine the viscosity of the uncured resin. For photorheometry, monitor the storage modulus (G') and loss modulus (G'') as a function of time during UV exposure to determine the gel point (the crossover point of G' and G'').[6]

-

To determine the shear yield stress, perform an oscillatory amplitude sweep at a constant frequency.

3D Printing and Post-Processing

This protocol provides a general workflow for 3D printing with a TGDA-containing resin.

Equipment:

-

SLA or DIW 3D printer

-

UV curing chamber

-

Isopropyl alcohol (IPA) or other suitable solvent for cleaning

-

Personal protective equipment (gloves, safety glasses)

Procedure:

-

Printing:

-

Load the formulated resin into the 3D printer's vat or syringe.

-

Select or create a 3D model for printing.

-

Set the printing parameters (e.g., layer height, exposure time) based on the resin's reactivity. These will need to be optimized for each specific formulation.

-

Initiate the printing process.

-

-

Cleaning:

-

Once printing is complete, carefully remove the printed object from the build platform.

-

Wash the object in isopropyl alcohol to remove any uncured resin. An ultrasonic bath can be used for more thorough cleaning.

-

-

Post-Curing:

-

Place the cleaned object in a UV curing chamber to ensure complete polymerization of the material. The post-curing time will depend on the object's size and the resin's formulation.

-

Mechanical Testing

This protocol describes the procedure for evaluating the mechanical properties of the 3D printed material.

Equipment:

-

Universal testing machine (UTM) with tensile grips

-

Calipers for measuring sample dimensions

Procedure:

-

Print standardized test specimens (e.g., dog-bone shapes for tensile testing according to ISO 527-2).

-

Measure the cross-sectional area of each specimen.

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[6]

-

Record the load and displacement data to calculate the ultimate tensile strength, Young's modulus, and elongation at break.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in 3D printing resins.

References

- 1. The effect of this compound on the printability and properties of UV curable, bio-based nanohydroxyapatite composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-382371) | 60453-84-1 [evitachem.com]

- 3. 3D Printing of Scaffolds for Tissue Regeneration Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and Digital Light Processing 3D Printing of a Vitrimer Composed of Glycerol 1,3-Diglycerolate Diacrylate and Tetrahydrofurfuryl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for Formulating Dental Composites with Triglycerol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and evaluating dental composites incorporating Triglycerol diacrylate (TGD). This document outlines the chemical properties of TGD, detailed experimental protocols for composite formulation and characterization, and a summary of expected performance metrics.

Introduction to this compound in Dental Composites

This compound (TGD) is a multifunctional acrylate monomer that can be used in the formulation of dental composites.[1] Derived from glycerol, a renewable resource, TGD presents an interesting option for modifying the properties of dental resins.[2] Its molecular structure, featuring two polymerizable acrylate groups, allows it to form a densely cross-linked polymer network upon curing.[1] In dental composite formulations, TGD can be incorporated into the resin matrix to influence properties such as viscosity, handling characteristics, and the mechanical performance of the final restorative material.[3] The inclusion of TGD has been shown to increase hydrogen bonding within the resin matrix, which can enhance the shear yield stress and viscosity of the uncured composite paste.[3] This characteristic can be particularly advantageous in applications such as 3D printing of dental restorations.[3]

Experimental Protocols

Formulation of Experimental Dental Composites with this compound

This protocol describes the preparation of a light-curable experimental dental composite. The formulation consists of a resin matrix, inorganic filler, and a photoinitiator system.

Materials:

-

Base Monomers: Bisphenol A-glycidyl methacrylate (Bis-GMA), Urethane dimethacrylate (UDMA)

-

Diluent Monomers: Triethylene glycol dimethacrylate (TEGDMA), this compound (TGD)

-

Photoinitiator System: Camphorquinone (CQ), Ethyl-4-dimethylaminobenzoate (EDMAB)

-

Inhibitor: Butylated hydroxytoluene (BHT)

-

Inorganic Filler: Silanized barium glass or silica nanoparticles

Equipment:

-

Analytical balance

-

Planetary mixer or a dual asymmetric centrifugal mixer[4]

-

Spatulas and mixing pads

-

Light-proof containers for storage[5]

Procedure:

-

Resin Matrix Preparation:

-

In a light-proof container, weigh the desired amounts of Bis-GMA, UDMA, TEGDMA, and TGD. A typical starting formulation could be a 70:30 weight ratio of Bis-GMA to a blend of TEGDMA and TGD. The ratio of TEGDMA to TGD can be varied to study its effects (e.g., 100:0, 90:10, 80:20).

-

Add the photoinitiator system, typically 0.2 wt% of Camphorquinone and 0.8 wt% of EDMAB relative to the total monomer weight.

-

Add a small amount of inhibitor (e.g., 0.01 wt% BHT) to prevent premature polymerization.

-

Mix the components thoroughly in the planetary mixer until a homogeneous, transparent resin matrix is obtained.[5]

-

-

Incorporation of Inorganic Filler:

-

Gradually add the silanized inorganic filler to the prepared resin matrix. The filler loading can be varied, for instance, from 60 wt% to 80 wt%, to investigate its impact on mechanical properties.[6]

-

Mix the filler and resin in the planetary mixer until a uniform and bubble-free composite paste is achieved. The consistency should be suitable for dental applications.[4]

-

-

Storage:

-

Store the formulated dental composite paste in light-proof containers at a cool, dark place to prevent premature curing.[5]

-

Measurement of Degree of Conversion (DC) by FTIR Spectroscopy

The degree of conversion is a critical parameter that indicates the extent of polymerization of the resin matrix. It is determined by measuring the reduction in the concentration of aliphatic C=C double bonds after curing.[7]

Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory[8]

-

Dental curing light with a known intensity (e.g., >1000 mW/cm²)

-

Molds for sample preparation (e.g., 2 mm thick)

Procedure:

-

Uncured Spectrum:

-

Place a small amount of the uncured composite paste on the ATR crystal of the FTIR spectrometer.

-

Record the infrared spectrum in the range of 4000 to 400 cm⁻¹. This will serve as the reference.[9]

-

-

Curing:

-

Place the uncured composite in a 2 mm thick mold.

-

Light-cure the sample by exposing the surface to the dental curing light for the recommended time (e.g., 20-40 seconds).

-

-

Cured Spectrum:

-

Immediately after curing, place the cured sample on the ATR crystal and record the FTIR spectrum under the same conditions as the uncured sample.

-

-

Calculation of Degree of Conversion:

-

The DC is calculated by comparing the peak height or area of the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ against an internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration at around 1608 cm⁻¹ for Bis-GMA containing resins.[8]

-

The formula for calculating the DC is: DC (%) = [1 - (Peak Height of C=C at 1638 cm⁻¹ (cured) / Peak Height of Aromatic C=C at 1608 cm⁻¹ (cured)) / (Peak Height of C=C at 1638 cm⁻¹ (uncured) / Peak Height of Aromatic C=C at 1608 cm⁻¹ (uncured))] x 100[8]

-

Flexural Strength Testing

Flexural strength is a key mechanical property that indicates the material's resistance to fracture under bending loads, which is clinically relevant for dental restorations.[10] The three-point bending test is commonly used as specified in ISO 4049.[11]

Equipment:

-

Universal testing machine

-

Three-point bending test fixture

-

Molds for preparing bar-shaped specimens (2 mm x 2 mm x 25 mm)[11]

-

Dental curing light

Procedure:

-

Specimen Preparation:

-

Fill the molds with the uncured dental composite, taking care to avoid voids.

-

Cover the mold with a transparent matrix strip and a glass slide, and apply pressure to extrude excess material.

-

Light-cure the specimens according to the manufacturer's instructions, ensuring complete polymerization throughout the specimen. This may require overlapping irradiations.[12]

-

After curing, carefully remove the specimens from the mold and store them in distilled water at 37°C for 24 hours before testing.[11]

-

-

Testing:

-

Set up the three-point bending fixture in the universal testing machine with a support span of 20 mm.

-

Place the specimen on the supports and apply a compressive load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.[11]

-

-

Calculation of Flexural Strength:

-

The flexural strength (σ) is calculated using the following formula: σ = 3FL / 2bh² Where: F = the maximum load at fracture (N) L = the distance between the supports (mm) b = the width of the specimen (mm) h = the height of the specimen (mm)[10]

-

Data Presentation

The following tables summarize the expected quantitative data for dental composites.

Table 1: Typical Mechanical Properties of Dental Composites

| Property | Typical Value Range for Conventional Composites | Expected Influence of TGD |

| Flexural Strength (MPa) | 80 - 160[13][14] | May increase due to higher cross-linking density |

| Compressive Strength (MPa) | 250 - 350[13] | May increase due to higher cross-linking density |

| Vickers Hardness (VHN) | 30 - 80[13] | May increase due to higher cross-linking density |

| Degree of Conversion (%) | 55 - 75[15] | May be influenced by changes in resin viscosity and reactivity |

Table 2: Physical Properties of Dental Composites

| Property | Typical Value Range for Conventional Composites | Expected Influence of TGD |

| Water Sorption (µg/mm³) | 15 - 40 | May be affected by the hydrophilicity of TGD |

| Solubility (µg/mm³) | 1 - 7 | May be affected by the hydrophilicity of TGD |

| Polymerization Shrinkage (%) | 1.5 - 3.5 | May be influenced by monomer structure and conversion |

Biocompatibility Considerations and Signaling Pathways

The biocompatibility of dental composites is a critical aspect, as unreacted monomers can leach out and interact with surrounding tissues.[16] Methacrylate monomers have been shown to induce cellular responses, including cytotoxicity and genotoxicity.[16][17] A proposed mechanism for the toxicity of some methacrylate monomers involves the depletion of intracellular glutathione (GSH), a key antioxidant.[16][18][19] This can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and activating downstream signaling pathways that can result in apoptosis (programmed cell death).[16]

It is important to conduct in vitro cytotoxicity tests, such as the MTT assay, on any new dental composite formulation to assess its potential biological effects.[19] These tests help to ensure that the material is safe for clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 60453-84-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. niom.no [niom.no]

- 5. mdpi.com [mdpi.com]

- 6. Development of mechanical properties in dental resin composite: Effect of filler size and filler aggregation state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. niom.no [niom.no]

- 9. thejcdp.com [thejcdp.com]

- 10. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 11. arts.units.it [arts.units.it]

- 12. mdpi.com [mdpi.com]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Genetic and cellular toxicology of dental resin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genetic and cellular toxicology of dental resin monomers. [iris.unina.it]

- 18. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. niom.no [niom.no]

Application Notes and Protocols for the Characterization of Triglycerol Diacrylate (TGDA)-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the essential methods for characterizing triglycerol diacrylate (TGDA)-based polymers. The protocols outlined below are critical for ensuring the quality, performance, and safety of these polymers in various applications, including as biomaterials and in drug delivery systems.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the chemical structure of TGDA-based polymers, confirming functional groups, and quantifying the extent of polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy for Degree of Conversion

FTIR spectroscopy is a rapid and non-destructive technique used to monitor the conversion of the acrylate double bonds during polymerization. The decrease in the intensity of the acrylate C=C stretching vibration is directly proportional to the degree of conversion.

Experimental Protocol:

-

Sample Preparation (Uncured):

-

Prepare a thin film of the uncured TGDA-based resin between two potassium bromide (KBr) pellets or on a diamond attenuated total reflectance (ATR) crystal.

-

Record the FTIR spectrum of the uncured sample. This will serve as the reference (0% conversion).

-

-

Sample Preparation (Cured):

-

Cure the TGDA-based resin according to the specific polymerization protocol (e.g., UV or thermal curing).

-

If cured as a bulk material, a small portion of the cured polymer should be finely ground and mixed with KBr powder to form a pellet. Alternatively, a thin slice of the cured polymer can be analyzed directly using an ATR-FTIR accessory.

-

-

Data Acquisition:

-

Acquire FTIR spectra over a wavenumber range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of at least 32 scans.

-

-

Data Analysis:

-

Identify the characteristic absorption band for the acrylate C=C double bond, typically found around 1637 cm⁻¹.[1]

-

Select an internal standard peak that does not change during polymerization, such as the carbonyl C=O stretching vibration from the ester groups, typically around 1720 cm⁻¹.[2]

-

Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (A_C=C / A_C=O)_cured / (A_C=C / A_C=O)_uncured] * 100 where A_C=C is the absorbance of the acrylate peak and A_C=O is the absorbance of the carbonyl peak.

-

Quantitative Data Summary:

| Polymer System | Curing Method | Degree of Conversion (%) | Reference |

| Bis-GMA/TEGDMA (80:20) | Light Curing | 55.30 | [3] |

| Bis-GMA/TEGDMA (50:50) | Light Curing | 59.87 | [3] |

| Bis-GMA/TEGDMA (20:80) | Light Curing | 61.34 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the TGDA monomer and identifying the presence of residual unreacted monomers in the final polymer.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a small amount (5-10 mg) of the TGDA monomer or the soluble fraction of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For crosslinked polymers, swelling in a suitable solvent followed by solid-state NMR analysis may be necessary.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

-

Data Analysis:

-

In the ¹H NMR spectrum of the monomer, identify the characteristic vinyl protons of the acrylate group (typically between 5.8 and 6.5 ppm) and the protons of the glycerol backbone.

-

In the ¹³C NMR spectrum of the monomer, identify the carbonyl carbon of the acrylate group (around 165-167 ppm) and the carbons of the vinyl group (around 125-135 ppm).

-

The disappearance or significant reduction of the vinyl proton and carbon signals in the polymer spectrum confirms successful polymerization.

-

Chromatographic Characterization

Chromatography is essential for determining the molecular weight and molecular weight distribution of the TGDA prepolymer before crosslinking.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC separates polymer chains based on their hydrodynamic volume in solution, providing information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).[4]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the TGDA prepolymer.[5]

-

Dissolve the polymer in a suitable mobile phase solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)) to a concentration of 1-2 mg/mL.[6]

-

Allow the sample to dissolve completely, which may take several hours for high molecular weight polymers.[6]

-